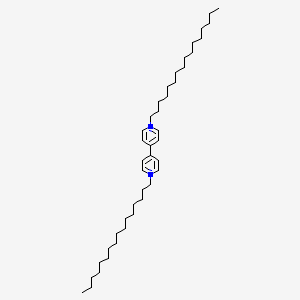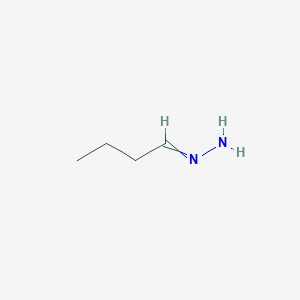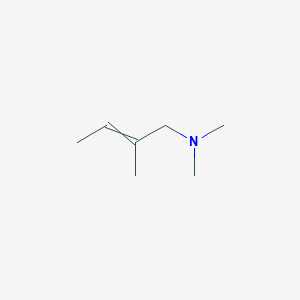
N,N,2-Trimethylbut-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-Trimethylbut-2-en-1-amine: is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a nitrogen atom bonded to two methyl groups and a butenyl group, making it a tertiary amine. The structure of this compound is significant due to its unique arrangement of atoms, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethylbut-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of secondary amines with alkyl halides. For instance, the reaction of N,N-dimethylamine with 2-chlorobut-2-ene under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,2-Trimethylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
N,N,2-Trimethylbut-2-en-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which N,N,2-Trimethylbut-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s reactivity is largely determined by the electronic properties of the nitrogen atom and the surrounding alkyl groups.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylbut-2-en-1-amine: Similar structure but lacks the additional methyl group on the nitrogen atom.
N,N-Diethylbut-2-en-1-amine: Contains ethyl groups instead of methyl groups on the nitrogen atom.
N,N,2-Trimethylpent-2-en-1-amine: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness: N,N,2-Trimethylbut-2-en-1-amine is unique due to its specific arrangement of methyl and butenyl groups around the nitrogen atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
40267-41-2 |
|---|---|
Molekularformel |
C7H15N |
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
N,N,2-trimethylbut-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-5-7(2)6-8(3)4/h5H,6H2,1-4H3 |
InChI-Schlüssel |
DKIVIRNEONJXNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



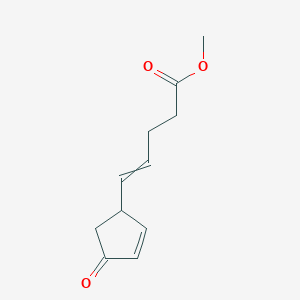


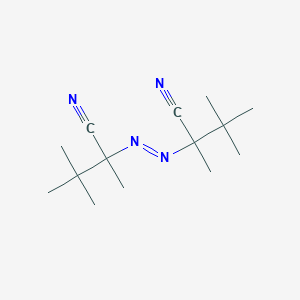

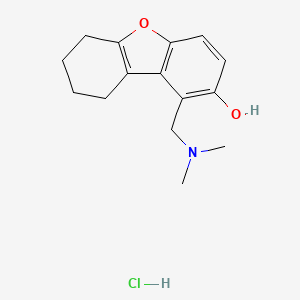
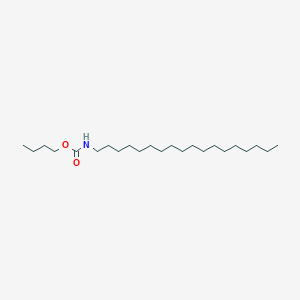

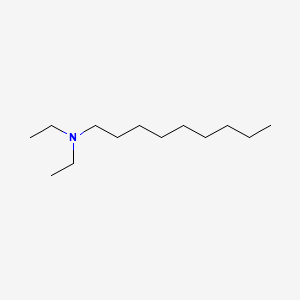
![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)
